molecular formula C12H17N B1171258 3-(4-Isopropylphenyl)prop-2-en-1-amine CAS No. 165736-00-5

3-(4-Isopropylphenyl)prop-2-en-1-amine

Cat. No.: B1171258
CAS No.: 165736-00-5
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Description

Overview of Unsaturated Amines in Organic Synthesis and Chemical Biology

Unsaturated amines, particularly alkenylamines, are a pivotal class of organic compounds. Their dual functionality, comprising a reactive carbon-carbon double bond and a nucleophilic amino group, renders them versatile building blocks in organic synthesis. These motifs are present in numerous natural products and serve as key intermediates in the synthesis of a wide array of more complex molecules, including alkaloids and pharmaceuticals. In chemical biology, the alkenylamine scaffold is explored for its potential to interact with biological targets, leveraging the unique electronic and steric properties conferred by the unsaturation.

Significance of Aryl-Substituted Propenyl Structures in Chemical Research

The introduction of an aryl group onto a propenyl structure, as seen in cinnamaldehyde (B126680) and its derivatives, gives rise to a class of compounds with significant applications. These structures are integral to the synthesis of various pharmacologically active agents. The conjugated system formed by the aryl ring and the propenyl double bond often imparts specific biological activities, making these compounds a focus in medicinal chemistry research. Studies on aryl-substituted propenyl structures have explored their potential as anti-inflammatory, antimicrobial, and anticancer agents. elsevierpure.com

Contextualizing the 4-Isopropylphenyl Moiety in Compound Design

The 4-isopropylphenyl group, also known as the cumyl group, is a common substituent in medicinal chemistry and materials science. Its bulky, lipophilic nature can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This group is found in various commercial products and pharmaceuticals. For instance, the related aldehyde, cyclamen aldehyde (3-(4-isopropylphenyl)-2-methylpropanal), is a widely used fragrance ingredient. nist.govresearchgate.net The inclusion of this moiety in a molecule like 3-(4-isopropylphenyl)prop-2-en-1-amine is a deliberate design choice, likely aimed at modulating its biological activity or physical properties.

Scope and Objectives of Academic Research on this compound

While specific, dedicated research on this compound is not extensively documented in publicly accessible literature, the objectives for such research can be inferred from the study of analogous compounds. A primary objective would be the development of efficient and stereoselective synthetic routes. A plausible and common method for the synthesis of such allylic amines is the reductive amination of the corresponding α,β-unsaturated aldehyde, in this case, 3-(4-isopropylphenyl)propenal. nist.gov This process typically involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849), to form an imine, which is then reduced to the desired amine.

Another key research objective would be the thorough characterization of the compound's physicochemical properties and the investigation of its chemical reactivity. Finally, given the pharmacological interest in cinnamylamine (B1233655) derivatives, a significant area of academic inquiry would be the biological evaluation of this compound for potential therapeutic applications.

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following data tables are populated with information for structurally related compounds to provide a contextual reference.

Table 1: Physicochemical Properties of Related Aldehyde Precursors

Property3-(4-Isopropylphenyl)propanalCyclamen Aldehyde (3-(4-Isopropylphenyl)-2-methylpropanal)
Molecular Formula C12H16OC13H18O nist.gov
Molecular Weight 176.25 g/mol 190.28 g/mol nist.gov
Appearance -Colorless to pale yellow liquid researchgate.net
Boiling Point -270 °C researchgate.net
Density -0.95 g/mL researchgate.net
Solubility in Water 0.023 g/L (predicted)Insoluble researchgate.net

Data for 3-(4-Isopropylphenyl)propanal is based on predictions from chemical databases.

Table 2: Spectroscopic Data of a Related Aldehyde

Spectroscopic Data3-(4-Isopropylphenyl)-2-methylpropionaldehyde (Cyclamen Aldehyde)
Mass Spectrum Data available in NIST Chemistry WebBook nist.gov
IR Spectrum Data available in NIST Chemistry WebBook nist.gov
Gas Chromatography Data available in NIST Chemistry WebBook nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165736-00-5

Molecular Formula

C12H17N

Synonyms

2-Propen-1-amine,3-[4-(1-methylethyl)phenyl]-(9CI)

Origin of Product

United States

Chemical Reactivity and Derivatization of 3 4 Isopropylphenyl Prop 2 En 1 Amine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it nucleophilic and basic, enabling it to participate in a variety of reactions.

The primary amine of 3-(4-isopropylphenyl)prop-2-en-1-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction typically proceeds in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. For instance, the reaction with acetyl chloride would yield N-(3-(4-isopropylphenyl)prop-2-en-1-yl)acetamide.

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to afford a sulfonamide. These reactions are fundamental in modifying the electronic and steric properties of the amine for various applications. A general scheme for these reactions is presented in Table 1.

Table 1: General Acylation and Sulfonylation Reactions

Reaction Type Reagent Product
Acylation Acetyl chloride N-(3-(4-isopropylphenyl)prop-2-en-1-yl)acetamide

The synthesis of related sulfonamides has been reported, for example, by treating an amine with benzenesulfonyl chloride in the presence of pyridine. researchgate.net In a similar manner, the synthesis of N-(4-sulfamoylphenyl)acetamide was achieved by reacting sulfanilamide (B372717) with acetyl chloride in pyridine. researchgate.net These established methods are directly applicable to the acylation and sulfonylation of this compound.

As a primary amine, this compound can be alkylated by reaction with alkyl halides through nucleophilic substitution. wikipedia.orgucalgary.ca However, this direct alkylation often leads to a mixture of mono-, di-, and tri-alkylated products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. ucalgary.ca

To achieve selective N-alkylation, alternative methods have been developed. For instance, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, can provide more controlled alkylation. Another approach is the use of specific catalytic systems, such as an iridium catalyst for the N-alkylation of amines with allylic alcohols, which can offer high selectivity. nih.gov A study on the N-alkylation of amines using alkyl halides on mixed oxides at room temperature also presents a method for selective synthesis. researchgate.net

The reaction of this compound with aldehydes or ketones, typically under acid catalysis, results in the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The pH of the reaction medium is a critical parameter, with a pH of around 5 generally providing the optimal rate for imine formation. libretexts.orglibretexts.org

Amide derivatives, as discussed in the acylation section, are readily prepared. The amide bond is a key structural feature in many biologically active molecules and polymers. wikipedia.org The synthesis of amide derivatives can be achieved through the coupling of the amine with a carboxylic acid, often activated with a coupling agent, or by reaction with an acyl chloride. wikipedia.orgsemanticscholar.org For example, a novel heterocyclic amide derivative was synthesized by reacting an aminothiophene with an activated carboxylic acid. semanticscholar.org

Table 2: Examples of Imine and Amide Formation

Reactant 1 Reactant 2 Product Type
This compound Benzaldehyde Imine

The amine functionality in this compound can be a key participant in cyclization reactions to form various heterocyclic systems. While direct cyclization might require specific reaction partners, the amine can be derivatized to facilitate such transformations. For instance, reaction with a molecule containing a second electrophilic site can lead to intramolecular cyclization.

An example of a related reaction is the synthesis of heterocyclic compounds by reacting a formyl ketone with a primary aromatic amine, leading to ring closure. google.com Furthermore, propargylamines, which are structurally related to allylamines, are known precursors for the synthesis of various heterocycles. The corresponding propargylamine (B41283), 3-(4-isopropylphenyl)prop-2-yn-1-amine, could be a valuable intermediate for such cyclizations. For example, 3-phenyl-2-propyn-1-amine (B1202737) is a commercially available propargylamine that can undergo various cyclization reactions. sigmaaldrich.com The synthesis of chromene derivatives through multicomponent reactions involving an amine, a ketone, and malononitrile (B47326) also highlights the potential for this class of compounds in forming heterocyclic systems. nih.gov

Reactions Involving the Carbon-Carbon Double Bond

The alkene moiety in this compound is susceptible to addition reactions, most notably hydrogenation.

The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The product of this reaction is the saturated analogue, 3-(4-isopropylphenyl)propan-1-amine.

This transformation is analogous to the reduction of similar unsaturated compounds. For example, the catalytic hydrogenation of 3-phenylpropionitrile (B121915) over palladium on carbon has been studied for the synthesis of 3-phenylpropylamine. nih.govnih.gov Similarly, the reduction of cinnamic acid to 3-phenylpropanoic acid is a well-established reaction that proceeds via the saturation of the double bond. quizlet.com These methods can be directly applied to the hydrogenation of this compound to obtain its saturated counterpart.

Table 3: Reduction of the Carbon-Carbon Double Bond

Starting Material Reagents Product

Epoxidation and Hydroxylation Reactions

Epoxidation: The formation of an epoxide ring from the double bond can be achieved using various reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. However, the presence of the basic amine group requires consideration, as it can react with the acidic byproduct. To circumvent this, a two-step process involving N-protection (e.g., as an amide or carbamate) followed by epoxidation and deprotection can be employed. Alternatively, metal-catalyzed epoxidation systems, such as those using titanium, vanadium, or molybdenum catalysts with hydroperoxides, may offer a more direct route. google.com The expected product of this reaction would be 2-((4-isopropylphenyl)methyl)oxiran-3-amine.

Hydroxylation: Dihydroxylation of the double bond to yield the corresponding diol, 1-amino-3-(4-isopropylphenyl)propane-1,2-diol, can be accomplished through several methods. Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). Anti-dihydroxylation can be performed via the epoxidation-hydrolysis sequence. The regioselectivity of these reactions is guided by the electronic and steric influences of the substituents.

A summary of potential oxidation reactions is presented below:

Reaction TypeReagent(s)Expected Product
Epoxidationm-CPBA, CH₂Cl₂2-((4-isopropylphenyl)methyl)oxiran-3-amine
Syn-dihydroxylationOsO₄ (cat.), NMO1-amino-3-(4-isopropylphenyl)propane-1,2-diol (syn)
Anti-dihydroxylation1. m-CPBA; 2. H₃O⁺1-amino-3-(4-isopropylphenyl)propane-1,2-diol (anti)

This table presents expected products based on general organic chemistry principles, as direct experimental data for the target compound is not available.

Halogenation and Hydrohalogenation Reactions

The double bond of this compound is also reactive towards the addition of halogens and hydrogen halides. These reactions provide pathways to saturated, halogenated derivatives.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would be expected to proceed via a halonium ion intermediate. The nucleophilic attack of the halide ion would then lead to the formation of a dihalogenated product, 1-amino-1,2-dihalo-3-(4-isopropylphenyl)propane. The regioselectivity of the second step can be influenced by the electronic effects of the neighboring amine and phenyl groups.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, and the halide adds to the more substituted carbon, which is also benzylic and thus capable of stabilizing a positive charge. youtube.com This would lead to the formation of 1-amino-2-halo-3-(4-isopropylphenyl)propane. However, in the case of HBr addition in the presence of peroxides, an anti-Markovnikov addition can occur via a radical mechanism. youtube.com

Potential halogenation and hydrohalogenation reactions are outlined in the following table:

Reaction TypeReagent(s)Expected ProductRegioselectivity
BrominationBr₂, CCl₄1-amino-1,2-dibromo-3-(4-isopropylphenyl)propaneN/A
HydrochlorinationHCl1-amino-2-chloro-3-(4-isopropylphenyl)propaneMarkovnikov
Hydrobromination (Radical)HBr, ROOR1-amino-1-bromo-3-(4-isopropylphenyl)propaneAnti-Markovnikov

This table presents expected products based on general organic chemistry principles, as direct experimental data for the target compound is not available.

Polymerization Studies (e.g., poly(allylamine) derivatives)

While specific polymerization studies of this compound are not extensively documented, the polymerization of allylamine (B125299) and its derivatives is well-established, providing a strong basis for predicting its behavior. nih.govmdpi.com Poly(allylamine) (PAA) and its derivatives are of significant interest due to their wide range of applications, including in water treatment, drug delivery, and as functional coatings. mdpi.com

The polymerization of allylamine typically proceeds via free radical polymerization of its protonated salt form, as the free amine can interfere with the polymerization process. researchgate.net A common initiator for this reaction is 2,2'-azobis(2-methylpropionamidine)dihydrochloride. researchgate.net It is expected that this compound could be polymerized under similar conditions to yield poly(this compound). The presence of the bulky 4-isopropylphenyl group may influence the polymerization kinetics and the properties of the resulting polymer, such as its solubility and thermal stability.

Furthermore, the resulting polymer, possessing primary amine functionalities along its backbone, would be amenable to post-polymerization modifications. For instance, these amine groups can be quaternized or derivatized with other functional molecules to tailor the polymer's properties for specific applications. rsc.org

Polymerization MethodMonomerInitiatorPotential Polymer
Free Radical PolymerizationThis compound hydrochlorideAzo-based radical initiatorPoly(this compound)

This table is a projection based on the known polymerization of allylamine and its derivatives.

α,γ-Difunctionalization Reactions (e.g., diphosphinylation)

A recent development in the functionalization of allylamines is the regioselective α,γ-difunctionalization. One such example is the photoinduced, cobaloxime-catalyzed dehydrogenative α,γ-diphosphinylation of allylamines with secondary phosphine (B1218219) oxides. nih.gov This reaction affords α-amino diphosphine dioxides in moderate to good yields. nih.gov

This methodology is proposed to proceed through a dehydrogenative allylic phosphinylation followed by a nucleophilic addition process. nih.gov Given the generality of this reported method, it is highly probable that this compound could serve as a substrate, leading to the formation of a novel α,γ-diphosphinylated product. This reaction would introduce two phosphine oxide moieties at the α and γ positions relative to the amine group, significantly altering the electronic and coordination properties of the original molecule.

Reactions Involving the Aromatic Ring

The 4-isopropylphenyl group of this compound can also undergo a variety of chemical transformations, primarily electrophilic aromatic substitution and functionalization of the isopropyl group.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of the title compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the isopropyl group and, to a lesser extent, the allylamine substituent. The isopropyl group is an ortho-, para-directing group. Since the para position is already substituted, electrophilic attack is expected to occur at the positions ortho to the isopropyl group (positions 3 and 5 of the aromatic ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield 3-(3-nitro-4-isopropylphenyl)prop-2-en-1-amine. libretexts.org The conditions for these reactions would need to be carefully controlled to avoid side reactions involving the amine and alkene functionalities. Protection of the amine group may be necessary in some cases.

Reaction TypeReagent(s)Expected Major Product(s)
NitrationHNO₃, H₂SO₄3-(3-Nitro-4-isopropylphenyl)prop-2-en-1-amine
BrominationBr₂, FeBr₃3-(3-Bromo-4-isopropylphenyl)prop-2-en-1-amine
AcylationRCOCl, AlCl₃3-(3-Acyl-4-isopropylphenyl)prop-2-en-1-amine

This table presents expected products based on general principles of electrophilic aromatic substitution.

Functionalization of the Isopropyl Group

The isopropyl group itself can be a site for chemical modification, most notably through oxidation. The benzylic hydrogens of the isopropyl group are susceptible to radical abstraction, making this position a target for functionalization.

A well-known industrial process is the oxidation of cumene (B47948) (isopropylbenzene) to cumene hydroperoxide, which is a key intermediate in the production of phenol (B47542) and acetone. ulisboa.ptwikipedia.org This oxidation is typically carried out using air. ulisboa.pt By analogy, the isopropyl group of this compound could potentially be oxidized under controlled conditions to the corresponding hydroperoxide or alcohol. Further oxidation could lead to the formation of a ketone. wikipedia.org These reactions would likely require careful selection of reagents and conditions to avoid competing reactions at the allylamine moiety.

Reaction TypeReagent(s)Potential Product(s)
Benzylic OxidationO₂, Initiator3-(4-(2-hydroperoxypropan-2-yl)phenyl)prop-2-en-1-amine
Benzylic OxidationKMnO₄ or other strong oxidants3-(4-acetylphenyl)prop-2-en-1-amine

This table outlines potential products based on the known reactivity of the cumene functional group.

Mechanistic Investigations of Key Reactions

Kinetic Studies of Reaction Pathways

No published kinetic studies detailing the reaction pathways of this compound could be identified.

Identification of Reaction Intermediates

There is no available research that identifies specific reaction intermediates in the synthesis or derivatization of this compound.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformation of organic molecules in solution. A complete NMR analysis of 3-(4-Isopropylphenyl)prop-2-en-1-amine would involve a suite of experiments to assign every proton and carbon atom and to understand the molecule's three-dimensional arrangement and dynamics. However, specific experimental data and research findings for this compound are not available.

To definitively assign the structure of this compound, a combination of 2D-NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, establishing connectivity between adjacent protons. For instance, it would show correlations between the vinyl protons of the prop-2-en-1-amine chain and the protons on the adjacent aminomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the chemical shift of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the isopropyl-substituted carbon on the phenyl ring) and for connecting the different fragments of the molecule, such as linking the phenyl ring to the propenyl chain.

Without published spectra, a specific data table of chemical shifts and correlation data cannot be compiled.

The stereochemistry around the double bond (E/Z isomerism) and the preferred conformation of the molecule would be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, this analysis would determine the spatial relationship between the protons on the double bond and the protons of the aminomethyl group and the aromatic ring, providing insight into the molecule's folded or extended state in solution. No such studies have been found in the scientific literature.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate conformational changes or restricted bond rotations that occur on the NMR timescale. For this compound, DNMR could potentially be used to study the rotation around the C-C single bonds, for example, the bond between the phenyl ring and the vinyl group, or the bond between the vinyl group and the aminomethyl group. This would provide quantitative data on the energy barriers of these rotational processes. Currently, there is no published research on the dynamic NMR behavior of this molecule.

If this compound were used as a monomer to create a polymer, NMR spectroscopy would be a critical tool for characterizing the resulting macromolecule. Analysis of the polymer's NMR spectrum could determine its composition, tacticity (the stereochemical arrangement of the monomer units), and end-group analysis. As there are no reports of polymers synthesized from this specific amine, no data is available for this section.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

A detailed vibrational analysis of this compound would focus on key stretching frequencies to confirm its structure and study intermolecular interactions.

N-H Stretching: The primary amine (-NH₂) group would be expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands could provide information about hydrogen bonding.

C=C Stretching: The alkene double bond (C=C) stretch would typically appear in the 1600-1680 cm⁻¹ region. Its intensity and exact position can be influenced by conjugation with the aromatic ring.

Aromatic C=C Stretching: The vibrations of the p-substituted phenyl ring would give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

While one can predict the approximate regions for these absorptions based on general principles, specific, experimentally determined wavenumber data from FTIR or Raman spectra of this compound have not been published. Consequently, a data table of its vibrational frequencies cannot be accurately generated.

Investigation of Intramolecular and Intermolecular Interactions

The study of intramolecular and intermolecular interactions is crucial for understanding the chemical behavior, physical properties, and crystal packing of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling are typically employed.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. For this compound (C12H17N), the expected exact mass would be calculated based on the precise masses of its constituent isotopes.

Table 1: Theoretical Exact Mass Data for this compound

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]+C12H18N+176.1434
[M+Na]+C12H17NNa+198.1253
[M+K]+C12H17NK+214.0993

This data is theoretical and has not been experimentally verified for this compound in the reviewed literature.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This technique provides valuable information about the molecule's connectivity and functional groups.

For this compound, key fragmentation pathways would likely involve the loss of the amine group, cleavage of the bond between the propyl chain and the phenyl ring, and fragmentation of the isopropyl group. The analysis of these fragments would help to confirm the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org

A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. sigmaaldrich.com This data would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. It would also allow for the determination of the crystal system, space group, and unit cell dimensions. elsevierpure.com

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)95.5
Volume (ų)1205
Z4

This data is purely hypothetical and serves as an example of what would be reported from an X-ray crystallographic analysis.

The amine group in this compound is capable of acting as both a hydrogen bond donor and acceptor. An X-ray crystal structure would reveal the intricate network of hydrogen bonds that dictate the packing of molecules in the crystal lattice. nist.gov These interactions could form chains, sheets, or more complex three-dimensional architectures. researchgate.net Understanding this network is crucial for predicting the material's physical properties.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of a molecule in its solid state, known as its crystal structure, provides invaluable insights into its intrinsic conformational preferences and the nature of intermolecular interactions that govern its packing. To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. Consequently, a detailed analysis of its crystalline conformation with experimentally determined bond lengths, angles, and torsion angles is not possible at this time.

However, valuable inferences about the likely solid-state conformation can be drawn from the crystallographic analysis of closely related compounds. One such analogue is N-(3-nitrophenyl)cinnamamide, which shares the core cinnamoyl scaffold. Studies on this compound have revealed a tendency for a nearly planar and extended conformation in the crystalline state. mdpi.com This planarity is a result of the extensive π-conjugation across the phenyl ring, the propenyl linkage, and the carbonyl group.

In the case of N-(3-nitrophenyl)cinnamamide, the molecule adopts an all-trans configuration of the double bond and the amide unit, leading to a linear-like structure. The crystal packing of this related molecule is stabilized by a network of intermolecular forces, including N–H⋯O and C–H⋯O hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com

The presence of the amine group in this compound introduces the potential for strong N–H⋯N hydrogen bonding between molecules, which would likely be a dominant factor in the crystal packing. Furthermore, the isopropylphenyl group provides a large, non-polar surface that could participate in van der Waals interactions and potentially influence the stacking arrangement of the aromatic rings.

While computational modeling could provide theoretical predictions of the lowest energy conformation, experimental validation through single-crystal X-ray diffraction is necessary for a conclusive determination of the conformational parameters in the crystalline state. The table below presents a hypothetical set of key crystallographic data that would be determined from such an analysis, based on typical values for similar organic molecules.

Hypothetical Crystallographic Data for this compound
ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
Z (Molecules per unit cell)4
Key Torsion Angle (Car-Car-C=C)~0-20°
Key Torsion Angle (Car-C-C-N)~180° (trans)
Dominant Intermolecular InteractionsN-H···N Hydrogen Bonding, π-π Stacking

Future crystallographic studies on this compound are required to confirm these hypotheses and provide a detailed understanding of its solid-state structure.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a robust framework for examining the electronic characteristics of molecules. These methods are instrumental in understanding the geometry, stability, and reactivity of 3-(4-Isopropylphenyl)prop-2-en-1-amine. While specific experimental and computational studies on this compound are not widely available in the reviewed literature, the following sections describe the standard theoretical approaches and expected findings based on studies of structurally similar compounds, such as chalcones. researchgate.netbohrium.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the molecule's geometry is adjusted to find the lowest energy conformation. researchgate.netbohrium.com For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) spectrum. ufc.br The calculated vibrational frequencies can be compared with experimental IR data to validate the computational model. For example, studies on related chalcone (B49325) structures show a high degree of agreement between calculated and experimental vibrational frequencies for key functional groups. researchgate.net

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
N-H (amine)Stretching3400-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (alkene)Stretching1640-1680
C=C (aromatic)Stretching1450-1600
C-N (amine)Stretching1000-1250

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amine group and the phenyl ring, while the LUMO would likely be distributed over the propenyl backbone. The HOMO-LUMO gap for similar chalcone structures, calculated using DFT, is typically around 4.12 eV. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 2: Key Reactivity Descriptors from FMO Analysis (Note: The formulas and interpretations are standard in computational chemistry. mdpi.com)

DescriptorFormulaInterpretation
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)χ² / (2η)A measure of the electrophilic power of a molecule.

Molecular Electrostatic Potential (MESP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.deresearchgate.net The MESP map displays the electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral potential.

For this compound, the MESP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group, due to its lone pair of electrons. nih.gov This site would be the primary target for electrophiles, such as protons. The hydrogen atoms of the amine group would exhibit positive potential (blue), making them sites for hydrogen bonding interactions. The aromatic ring would also show negative potential above and below the plane of the ring, characteristic of π-systems. nih.govrsc.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This method is particularly useful for studying hyperconjugative interactions and charge transfer within a molecule. wisc.edursc.org

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)). uni-muenchen.de A high E(2) value indicates a strong electronic delocalization, which contributes to the molecule's stability. For this compound, significant interactions would be expected between the lone pair of the nitrogen atom (donor) and the antibonding orbitals (acceptors) of adjacent C-C and C-H bonds, as well as delocalization from the phenyl ring's π-bonds to the propenyl group's π* antibonds.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior, including conformational changes and interactions with its environment over time.

MD simulations can model how the presence of a solvent, such as water, affects the conformation of this compound. nih.gov The solvent can influence the molecule's shape through hydrogen bonding and other intermolecular forces. Simulations can reveal the preferred conformations in different solvents and the stability of these structures. For amine-functionalized compounds, MD simulations in an aqueous environment have shown that interactions with water molecules are crucial in determining the minimum energy conformation. nih.gov These simulations track the trajectories of all atoms over time, providing a detailed picture of the molecule's flexibility and how it might form complexes with other molecules or ions in solution.

Reaction Mechanism Prediction and Energy Barriers

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, which proceeds through a high-energy, transient species known as the transition state or activated complex. youtube.comyoutube.com This state is not a stable intermediate but rather an energy peak on the reaction coordinate diagram. youtube.com Computational chemistry offers powerful methods to locate and characterize these transition states. The process involves drawing speculative structures of the transition state, often featuring partial bonds and charges that reflect the bond-breaking and bond-forming processes. youtube.comyoutube.com

For reactions involving allylamines, such as their synthesis or subsequent functionalization, locating the transition state is key to understanding reaction selectivity and rates. nih.govacs.orgorganic-chemistry.orgresearchgate.net For example, in the addition of primary amines to α,β-unsaturated aldehydes, DFT calculations can rationalize the observed selectivity between 1,2- and 1,4-addition products by examining the transition states involved. nih.gov

Once a transition state structure is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path connecting the transition state downhill to both the reactants and the products on the potential energy surface. youtube.com This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes throughout the reaction. For complex reactions, such as the electrochemical synthesis of allylic amines from alkenes, mechanistic studies, though preliminary, point towards key reactive intermediates whose formation and consumption would be modeled via these computational techniques. acs.org

Chemical reactions can often lead to more than one product. The distribution of these products is governed by the principles of thermodynamic and kinetic control. youtube.comkhanacademy.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction is typically reversible. youtube.comkhanacademy.org The system reaches equilibrium, and the major product is the most stable one (lowest in Gibbs free energy), known as the thermodynamic product. youtube.comkhanacademy.org

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is effectively irreversible. youtube.comkhanacademy.org The major product is the one that is formed fastest, which is the one with the lowest activation energy barrier, known as the kinetic product. youtube.com

Computational studies can predict the relative energies of products (thermodynamics) and the activation energies for their formation (kinetics). kau.edu.sa For the synthesis of allylamines, these studies are crucial. For instance, in the reaction of amines with α,β-unsaturated ketones, DFT calculations have been used to rationalize why 1,2-addition (leading to α,β-unsaturated imines) is often the predominant pathway over 1,4-addition. nih.gov These calculations show that conformational effects, mainly driven by sterics, control the relative energy barriers. nih.gov Similarly, kinetic studies on the adsorption of related aromatic amines like aniline (B41778) onto surfaces analyze thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) to understand the spontaneity and mechanism of the process. kau.edu.sa A reaction that is thermodynamically favorable (negative ΔG) may still be slow if it has a high activation energy, a situation described as being under kinetic control. youtube.com

The following table contrasts the conditions and outcomes for kinetic versus thermodynamic control.

FactorKinetic ControlThermodynamic Control
Reaction ConditionsLow temperature, short reaction timeHigh temperature, long reaction time
Governing PropertyRate of reaction (lowest activation energy)Product stability (lowest Gibbs free energy)
ReversibilityEffectively irreversibleReversible, equilibrium is reached
Major ProductForms fastest (kinetic product)Most stable (thermodynamic product)

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govnewjournal.org For derivatives of this compound, which belongs to the broader class of phenethylamines, QSAR can be a powerful tool in medicinal chemistry to design more potent and selective molecules. nih.govbiomolther.org

The process involves generating a dataset of related compounds with known activities and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecule, including:

Topological: Describing atomic connectivity (e.g., Wiener, Kappa indices). nih.gov

Electronic: Relating to charge distribution (e.g., Dipole Moment). nih.gov

Physicochemical: Such as lipophilicity (e.g., AlogP98). nih.gov

3D/Geometric: Based on the three-dimensional structure (e.g., 3D-MoRSE descriptors). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), are then used to build a mathematical model that links a combination of these descriptors to the observed activity. nih.govnih.gov For example, a QSAR study on phenethylamine (B48288) derivatives identified descriptors related to baseline toxicity and molecular shape as crucial in regulating their logP values. nih.gov Another study on N-aryl derivatives identified lipophilicity, molecular shape, and connectivity indices as important for describing their inhibitory activity against cholinesterases, which are targets in Alzheimer's disease research. nih.govnih.gov These models, once validated, can predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more promising candidates. newjournal.orgkoreascience.kr

Computational chemistry allows for the prediction of various spectroscopic signatures, most notably Nuclear Magnetic Resonance (NMR) spectra, which is a cornerstone technique for structure elucidation. frontiersin.orgresearchgate.net For a novel or modified compound like a derivative of this compound, accurately predicting its ¹H and ¹³C NMR spectra can be invaluable for confirming its structure.

The standard workflow for predicting an experimental NMR spectrum involves several steps:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed. github.io

Geometry Optimization: Each identified conformer is optimized, typically using Density Functional Theory (DFT) methods (e.g., B3LYP-D3/6-31G(d)). github.io

NMR Shielding Calculation: For each optimized conformer, NMR shielding constants are calculated at a higher level of theory (e.g., WP04/6-311++G(2d,p)) and often with an implicit solvent model (e.g., PCM for chloroform). github.io

Boltzmann Averaging: The predicted shifts for all conformers are averaged, weighted by their calculated Boltzmann population at a given temperature. This provides the final predicted spectrum. github.io

Recent advances have incorporated machine learning (ML) to refine these predictions, achieving accuracy that can exceed standard DFT methods while being orders ofmagnitude faster. nih.govdoaj.org These ML models are trained on vast datasets of quantum chemical calculations or experimental data. frontiersin.org Such predictive tools are crucial for differentiating between tricky diastereomers or resolving subtle structural uncertainties, preventing incorrect structure assignments. researchgate.netgithub.io While NMR prediction is most common, computational methods can also predict other spectra, such as the Infrared (IR) spectrum, which provides information about the functional groups present in a molecule. nist.gov

Exploration of Potential Non Clinical Applications and Structure Activity Relationships of Derivatives

Materials Science Applications (e.g., Polymer Precursors, Monomers)

The presence of a primary amine and a polymerizable allyl group makes 3-(4-isopropylphenyl)prop-2-en-1-amine a compelling candidate as a monomer for the synthesis of functional polymers.

Poly(allylamine) (PAH) and its derivatives are a significant class of polymers with a wide array of applications stemming from the reactivity of the primary amine groups in their repeating units. The polymerization of allylamine (B125299) itself can be challenging due to degradative chain transfer, but various methods, including free radical and controlled radical polymerization techniques, have been developed to produce high molecular weight polymers.

The introduction of a 4-isopropylphenyl group onto the allylamine structure would be expected to impart unique properties to the resulting polymer. The bulky and hydrophobic nature of this substituent could influence the polymer's solubility, thermal stability, and self-assembly behavior in solution. For instance, the hydrophobic interactions between the isopropylphenyl groups could lead to the formation of micelles or other organized structures in aqueous media.

Table 1: Potential Polymerization Methods and Expected Properties

Polymerization MethodPotential Advantages for this compoundExpected Polymer Properties
Free Radical PolymerizationSimple and widely used for allylamine monomers.Potentially low to moderate molecular weight, amorphous structure.
Controlled Radical Polymerization (e.g., RAFT, ATRP)Better control over molecular weight and architecture (e.g., block copolymers).Well-defined polymers with tailored properties for specific applications.
Electrochemical PolymerizationFormation of thin, adherent polymer films on conductive surfaces.Crosslinked, insoluble coatings with potential for sensor applications.

The resulting poly(this compound) could be a valuable material for coatings, membranes, or as a scaffold for further chemical modification, leveraging both the amine functionality and the properties imparted by the aromatic substituent.

Beyond serving as a monomer for homopolymerization, this compound can act as a crucial intermediate in the synthesis of more complex and advanced materials. The primary amine group is a versatile handle for a variety of chemical transformations.

For example, it can be used in the following ways:

Building Block for Dendrimers: The amine functionality allows for its use as a core or branching unit in the synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery and catalysis.

Surface Modification: The molecule can be grafted onto the surface of other materials (e.g., silica, gold nanoparticles) to introduce specific functionalities. The isopropylphenyl group could alter the surface energy and hydrophobicity of the modified material.

Cross-linking Agent: The bifunctionality of the molecule (amine and allyl group) allows it to act as a cross-linking agent to create polymer networks with tailored mechanical and chemical properties.

The combination of the reactive amine and the bulky aromatic group makes this compound a versatile building block for creating materials with controlled architectures and functionalities.

Catalysis Applications

The amine functionality in this compound suggests its potential utility in both metal-based and metal-free catalytic systems.

Primary amines are effective ligands for a variety of transition metals, and the specific structure of this compound offers intriguing possibilities for ligand design. The nitrogen atom can coordinate to a metal center, while the bulky isopropylphenyl group can create a specific steric environment around the metal. This steric hindrance can influence the selectivity of catalytic reactions, for example, by favoring the formation of one stereoisomer over another in asymmetric catalysis.

Table 2: Potential Applications in Ligand Design

Metal Catalyst TypePotential Role of this compound LigandExample Reaction
PalladiumCan influence regioselectivity and stereoselectivity in cross-coupling reactions.Heck, Suzuki, and Sonogashira couplings.
Rhodium/IridiumCan be used to create chiral environments for asymmetric hydrogenation.Asymmetric reduction of ketones and imines.
CopperCan modulate the reactivity and selectivity in atom transfer radical polymerization (ATRP) or click chemistry.Controlled polymer synthesis, bioconjugation.

The allyl group could also potentially participate in catalysis, either by coordinating to the metal center or by acting as a reactive site for intramolecular reactions.

The field of organocatalysis, which uses small organic molecules as catalysts, has expanded rapidly. Amines are a cornerstone of organocatalysis, participating in a wide range of transformations. The primary amine of this compound can act as a nucleophilic catalyst or can be converted into a chiral secondary amine or an iminium ion, which are key intermediates in many organocatalytic cycles.

The steric bulk provided by the 4-isopropylphenyl group could play a crucial role in the stereochemical outcome of reactions. For instance, in Michael additions or aldol (B89426) reactions, the bulky substituent could effectively shield one face of the reactive intermediate, leading to high levels of enantioselectivity.

Potential Organocatalytic Reactions:

Michael Additions: The amine could catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions: Formation of enamine intermediates can facilitate asymmetric aldol reactions.

Mannich Reactions: The amine can catalyze the three-component reaction between an aldehyde, an amine, and a ketone.

The specific structure of this compound makes it a promising scaffold for the development of new, efficient, and stereoselective organocatalysts.

Basic Research in Chemical Biology (Excluding Clinical Human Trials)

In the realm of chemical biology, small molecules are essential tools for probing and understanding biological processes at the molecular level. While clinical applications are beyond the scope of this discussion, the structural motifs present in this compound suggest several potential uses in basic research.

The cinnamylamine (B1233655) scaffold is found in a number of biologically active compounds. The lipophilic isopropylphenyl group could enhance membrane permeability, a desirable property for molecules designed to interact with intracellular targets.

Potential Research Applications:

Development of Bioactive Probes: The molecule could be functionalized with fluorescent dyes or other reporter groups to create probes for studying enzyme activity or receptor binding. The amine group provides a convenient point of attachment for such modifications.

Scaffold for Library Synthesis: The compound can serve as a starting point for the synthesis of a library of related molecules to be screened for specific biological activities in non-clinical settings, such as enzyme inhibition or protein-protein interaction modulation.

Investigating Structure-Activity Relationships: By systematically modifying the structure of this compound (e.g., changing the substituent on the phenyl ring, altering the length of the carbon chain), researchers can gain insights into the structural requirements for a particular biological interaction.

The combination of a reactive amine, a conjugated system, and a bulky hydrophobic group makes this molecule a versatile platform for the design of new tools for chemical biology research.

In Silico Molecular Docking Studies with Protein Targets (e.g., squalene epoxidase, other enzymes)

Molecular docking simulations are pivotal in predicting the binding affinities and modes of interaction between small molecules and protein targets. For derivatives of this compound, a key target of interest is squalene epoxidase. This enzyme is crucial in the biosynthesis of ergosterol in fungi and cholesterol in mammals. acs.orgnih.govnih.govamanote.com Allylamine derivatives are known to inhibit this enzyme, leading to the accumulation of toxic squalene within fungal cells and subsequent cell death. atamanchemicals.com

In silico studies have elucidated the potential binding interactions of allylamine derivatives within the active site of squalene epoxidase. acs.org For instance, modeling studies with terbinafine, a well-known allylamine antifungal, have shown that its lipophilic moiety orients vertically within the binding pocket of the enzyme. acs.org This orientation is thought to induce conformational changes in the enzyme, preventing the natural substrate from binding and thus leading to non-competitive inhibition. acs.org A critical interaction identified in these models is a hydrogen bond between the hydroxyl group of Tyr90 and the amine nitrogen of terbinafine. acs.org

Beyond squalene epoxidase, derivatives of the parent compound, cinnamaldehyde (B126680), have been investigated for their inhibitory potential against other enzymes. For example, chalcone (B49325) derivatives have been docked with proteins involved in viral replication and cancer progression, showing promising interactions. nih.gov These computational approaches help in prioritizing derivatives for synthesis and further biological evaluation.

Design of Derivatives for Specific Biological Probe Applications

The structural features of this compound and its analogs make them suitable for modification into biological probes. These probes can be designed to include fluorescent tags or other reporter groups, enabling the visualization and study of biological processes.

For example, derivatives of 3-amino-N-substituted-1,8-naphthalimides and their salicylic Schiff bases have been synthesized and studied for their photophysical and biological properties. researchgate.net Some of these compounds have shown high photoluminescence quantum yields, making them potentially valuable as fluorescent dyes for cellular imaging. researchgate.net The design of such probes often involves balancing the structural requirements for biological targeting with the photophysical properties needed for effective imaging.

Structure-Activity Relationship Studies for Antimicrobial Potential in in vitro Models

The antimicrobial properties of cinnamaldehyde and its derivatives have been extensively studied. researchgate.netnih.govmaynoothuniversity.iewikipedia.org Structure-activity relationship (SAR) studies aim to correlate specific structural modifications with changes in antimicrobial efficacy. These studies are crucial for optimizing the design of more potent and selective antimicrobial agents.

For cinnamaldehyde analogs, SAR studies have revealed that the electrophilicity of the molecule can influence its antibacterial activity. maynoothuniversity.ie Modifications to the phenyl ring and the aldehyde group can significantly impact the compound's ability to inhibit bacterial growth and biofilm formation. researchgate.netnih.gov For instance, the introduction of a nitro group at the 4-position of the cinnamaldehyde ring (4-nitrocinnamaldehyde) has been shown to enhance antibacterial and antibiofilm activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. researchgate.netnih.gov

In the case of alkyl amines, the chain length plays a critical role in their antimicrobial activity, with compounds having 11 to 15 carbon atoms being the most active. nih.gov Unlike fatty acids, monounsaturation in the alkyl chain of amines does not necessarily increase their activity. nih.gov

The following table summarizes the antimicrobial activity of selected cinnamaldehyde derivatives:

CompoundTarget MicroorganismActivityReference
4-NitrocinnamaldehydeE. coli, S. aureusEnhanced antibacterial and antibiofilm activity researchgate.netnih.gov
α-MethylcinnamaldehydeC. albicansPotent antibiofilm activity nih.gov
trans-4-MethylcinnamaldehydeC. albicansPotent antibiofilm activity nih.gov
3-(3′-methylphenyl)-6-nitrocoumarinS. aureusSignificant inhibitory activity mdpi.com

Assessment of Cytotoxic Effects in in vitro Cell Lines (Non-clinical context)

While exploring the therapeutic potential of new compounds, it is essential to assess their cytotoxic effects on various cell lines in a non-clinical context. This provides preliminary information on their potential for causing cellular damage.

Studies on allylamine have shown that it can induce cytotoxicity in vascular endothelial and smooth muscle cells in vitro. houstonmethodist.org This toxicity is linked to its metabolic activation by semicarbazide-sensitive amine oxidase (SSAO) to acrolein, a toxic metabolite. houstonmethodist.org

The cytotoxicity of various derivatives of related structures has also been evaluated. For example, certain aminothiazole-paeonol derivatives have demonstrated cytotoxic effects against human cancer cell lines, with some showing higher potency than the standard chemotherapeutic agent 5-fluorouracil. researchgate.net Similarly, some 3-methylenamino-4(3H)-quinazolone derivatives have exhibited good cytotoxic activity against specific cancer cell lines while showing weaker effects on normal cell lines. nih.gov

The table below presents the cytotoxic activity of selected compounds on different cell lines:

CompoundCell LineIC50 ValueReference
3-methylenamino-4(3H)-quinazolone derivative 5RD (rhabdomyosarcoma)14.65 μM nih.gov
3-methylenamino-4(3H)-quinazolone derivative 6MDA-MB-231 (breast cancer)10.62 μM nih.gov
3-methylenamino-4(3H)-quinazolone derivative 7MDA-MB-231 (breast cancer)8.79 μM nih.gov
Aminothiazole-paeonol derivativesAGS (gastric cancer), HT-29 (colorectal cancer)Potent activity researchgate.net
(-)-Perillaldehyde 8,9-epoxideHL-60 (leukemia)0.64 µg/mL nih.gov

Exploration of Bio-conjugation Strategies

Bioconjugation involves the linking of a biomolecule with another molecule, such as a drug or a probe. The reactive nature of the amine and the double bond in this compound and its derivatives make them potential candidates for bioconjugation reactions.

For instance, the aldehyde group in cinnamaldehyde derivatives can react with primary amines, such as the side chain of lysine residues in proteins, to form Schiff bases. nih.gov Phenyl-1,2,4-triazoline-3,5-diones (PTADs) are another class of compounds that have been explored for chemoselective bioconjugation to tyrosine residues in proteins. nih.gov These reactions are often rapid and can be performed under mild conditions, making them suitable for modifying sensitive biomolecules. nih.gov

Precursor in Synthetic Organic Chemistry

The chemical structure of this compound and its parent compound, cinnamaldehyde, provides a valuable starting point for the synthesis of more complex molecules.

Building Block for Complex Natural Product Synthesis

Cinnamaldehyde and its derivatives are versatile building blocks in organic synthesis. researchgate.net Their reactions can occur at the carbon-carbon double bond or the carbonyl group, allowing for the creation of a wide variety of organic compounds. researchgate.net These compounds have been utilized in the synthesis of fosmidomycin analogues, which are inhibitors of Mycobacterium tuberculosis 1-deoxy-d-xylulose 5-phosphate reductoisomerase. acs.org

The total synthesis of natural products is a significant area of organic chemistry, and simple, readily available precursors are highly sought after. nih.govnih.gov The structural motif present in this compound can be found in various natural products, making it and its derivatives attractive starting materials for their synthesis.

Exploration of this compound in Pharmaceutical Scaffold Synthesis Remains a Niche Area of Research

Despite the structural appeal of this compound as a potential building block in medicinal chemistry, publicly available research detailing its specific use as an intermediate for creating diverse pharmaceutical scaffolds is limited. While the broader class of allylamines and compounds featuring the isopropylphenyl moiety are common in drug discovery, dedicated studies on the structure-activity relationships (SAR) of derivatives from this specific compound are not extensively documented in scientific literature and patent databases.

The fundamental structure of this compound offers several points for chemical modification, making it a theoretically attractive starting material for generating a library of compounds. The primary amine group can be readily functionalized to form amides, sulfonamides, and ureas, or it can be used in reductive amination reactions to introduce a variety of substituents. The double bond provides a site for reactions such as hydrogenation, epoxidation, or dihydroxylation, allowing for the creation of saturated or further functionalized analogues. The isopropylphenyl group can also influence the lipophilicity and steric profile of potential drug candidates.

For instance, a patent for an imidazo[2,1-b] google.comnih.govthiadiazole derivative containing a 4-isopropyl-phenyl group highlights the interest in this fragment for therapeutic applications, in this case, for treating cancer. google.com This suggests that the isopropylphenyl moiety is considered a valuable component in the design of bioactive molecules.

Furthermore, extensive research has been conducted on the structure-activity relationships of various amine-containing scaffolds. For example, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have detailed how modifications to the amine and phenyl rings impact their inhibitory activity against specific biological targets. acs.org This type of systematic study is what would be necessary to elucidate the potential of this compound as a pharmaceutical intermediate, but such research specific to this compound is not apparent.

The development of novel antimicrobial agents from 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also showcases how amino-containing structures can serve as a foundation for new therapeutic agents. nih.gov However, this example is structurally distinct from the target compound.

Future Research Directions and Outlook

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 3-(4-Isopropylphenyl)prop-2-en-1-amine and related allylic amines is increasingly guided by the principles of green chemistry, aiming for more sustainable and environmentally benign processes. rsc.org Research is shifting from traditional multi-stage methods to more efficient, atom-economical alternatives that minimize waste. rsc.orgsciforum.net

Key areas of development include:

Biocatalysis : Enzymatic methods offer a highly sustainable route. For instance, a one-pot, two-step system using a carboxylic acid reductase and a reductive aminase can convert renewable starting materials like cinnamic acids into allylic amines. nih.gov This approach leverages mild reaction conditions and reduces reliance on hazardous reagents. nih.gov

Renewable Feedstocks : There is a growing focus on utilizing biomass-derived resources. rsc.org Cinnamaldehyde (B126680), a precursor to the target compound, can be cross-linked with natural polymers like chitosan (B1678972) in eco-friendly synthesis methods. ijisrt.comnih.gov Similarly, cinnamaldehyde can be encapsulated in nanoparticles using green synthesis techniques with materials like sodium alginate. researchgate.net

Atom-Economical Reactions : Methods such as 'borrowing hydrogen' or 'hydrogen auto-transfer' represent a highly efficient strategy for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org

Advanced Catalysis : The use of reusable solid catalysts, such as MoO₃/TiO₂, for the dehydrative allylation of allyl alcohol with amines provides a pathway that allows for catalyst recycling. organic-chemistry.org Additionally, photoredox and cobalt dual catalysis enables the site-selective allylic amination of olefins without the need for external oxidants, evolving hydrogen gas instead. researchgate.net Phase-transfer catalysis also presents a greener method for condensation reactions to produce related aldehyde precursors. nanobioletters.com

Table 1: Summary of Green Synthesis Strategies for Allylic Amines

Strategy Key Features Example Reaction Reference
Biocatalysis Uses enzymes (e.g., reductive aminases); mild conditions; renewable feedstocks. N-allylation of amines using cinnamic acids. nih.gov
Atom Economy 'Borrowing Hydrogen' approach; water is the only byproduct. N-alkylation of amines with alcohols. rsc.org
Reusable Catalysts Heterogeneous catalysts that can be recovered and reused. Dehydrative allylation using a MoO₃/TiO₂ catalyst. organic-chemistry.org
Photoredox Catalysis Uses light to drive reactions; avoids harsh oxidants. Site-selective amination of olefins with hydrogen evolution. researchgate.net

Exploration of New Derivatization Pathways

The functional groups within this compound—the primary amine and the allylic double bond—offer rich opportunities for derivatization to generate novel molecules with potentially enhanced properties. Future research will likely focus on exploiting these reactive sites. researchgate.net

Promising derivatization pathways include:

Transformations of the Allyl Group : The double bond can be targeted through various reactions. Ozonolysis followed by reduction can yield β-amino alcohols or α-amino aldehydes. nih.govrsc.org Direct oxidation can produce α-amino acids, while hydroboration-oxidation leads to γ-amino alcohols. nih.govrsc.org

Reactions at the Amine Group : The primary amine is a nucleophilic center that can be readily modified. It can be converted into a wide range of amides and sulfonamides by reacting with corresponding acyl chlorides or anhydrides, a common strategy to explore structure-activity relationships. nih.govui.ac.idnih.gov It can also be used to form Schiff bases (imines) by reacting with aldehydes or ketones. researchgate.net

Multi-component Reactions : More complex derivatives can be accessed through multi-component couplings. Nickel-catalyzed reactions involving alkenes, aldehydes, and amides can produce diverse allylic amine structures in a single step. rsc.org

Table 2: Examples of Derivatization Reactions for Allylic Amines

Reaction Reagents Product Type Reference

| Ozonolysis/Reduction | 1. O₃ 2. NaBH₄ | β-Amino alcohol | nih.govrsc.org | | Oxidation | RuCl₃, NaIO₄ | α-Amino acid | rsc.org | | Hydroboration/Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | γ-Amino alcohol | nih.govrsc.org | | Amidation | Acyl chlorides or anhydrides | Amides/Carbamates | nih.govui.ac.id | | Imination | Aldehydes/Ketones | Schiff Bases (Imines) | researchgate.net |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding of the synthesis of this compound requires detailed knowledge of reaction kinetics, mechanisms, and the identification of transient intermediates. igi-global.com Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are critical for this purpose. rsc.orgrsc.org

Future research will benefit from the application of:

Fourier-Transform Infrared (FTIR) Spectroscopy : Techniques like ReactIR, which use a fiber-optic probe, allow for the continuous monitoring of changes in the concentration of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. jascoinc.comyoutube.com This is particularly useful for observing the formation and consumption of functional groups during a reaction. jascoinc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Flow NMR is a powerful, non-invasive technique for real-time reaction monitoring. rsc.org It can provide quantitative information about all species present in the reaction mixture, which is crucial for accurate kinetic analysis and mechanistic elucidation. rsc.orgacs.org

Mass Spectrometry (MS) : MS-based methods offer high sensitivity and selectivity for quantitative online reaction monitoring. acs.org Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) are particularly advantageous for analyzing complex, heterogeneous reaction mixtures where other spectroscopic methods might be limited. acs.org

Raman and UV-Vis Spectroscopy : These methods also serve as valuable tools for kinetic studies, tracking changes in molecular structure and concentration over time to provide insights into reaction rates and mechanisms. rsc.orgfiveable.me

Table 3: Comparison of Spectroscopic Techniques for Real-time Reaction Monitoring

Technique Information Provided Advantages Limitations Reference
Flow NMR Quantitative concentration of all soluble species. Non-invasive, structurally detailed. Lower sensitivity, requires flow setup. rsc.orgacs.org
FTIR (e.g., ReactIR) Changes in functional groups. High temporal resolution, applicable to many reaction types. Can be difficult to quantify overlapping peaks. jascoinc.comyoutube.com
Mass Spectrometry Highly sensitive and selective detection of analytes by m/z. Excellent for trace component analysis and complex mixtures. Ionization efficiency can vary between analytes. acs.org
UV-Vis/Raman Concentration changes of species with chromophores or Raman-active modes. Good for fast reactions, relatively simple setup. Limited to specific types of molecules. rsc.orgfiveable.me

Integration of Computational and Experimental Studies for Deeper Understanding

Combining computational chemistry with experimental work provides a powerful synergy for elucidating complex reaction mechanisms and predicting molecular properties. For a molecule like this compound, this integrated approach is key to accelerating discovery and optimization.

Future research directions include:

Mechanistic Elucidation : Integrated experimental and computational studies can reveal complex catalytic pathways that are not apparent from experiments alone. acs.org For example, such studies have been used to uncover unusual Rh(III)–Rh(I)–Rh(III) catalytic cycles in the synthesis of chiral allylic amines. acs.org

Predictive Modeling : Computational methods, particularly Density Functional Theory (DFT), can be used to calculate molecular structures, energies of intermediates and transition states, and reaction energy profiles. researchgate.net This information helps rationalize experimental observations of reactivity and selectivity.

Catalyst Design : Automated reaction route mapping and computational screening can be used to rationally design new, more efficient catalysts by predicting promising active sites before undertaking extensive experimental work. researchgate.net

Table 4: Roles of Computational and Experimental Methods in Chemical Research

Method Type Role Examples of Application Reference
Computational Predict structures, energies, and reaction pathways; guide experimental design. DFT calculations of transition states; screening for catalyst activity. researchgate.net
Experimental Validate computational predictions; provide kinetic and product data; synthesize new compounds. Real-time spectroscopic monitoring; product yield and selectivity analysis. acs.org
Integrated Provide a comprehensive understanding of reaction mechanisms and selectivity. Elucidation of complex catalytic cycles; rational catalyst development. acs.orgresearchgate.net

Potential as a Template for Novel Chemical Scaffolds

Allylic amines, including this compound, are valuable building blocks in synthetic and medicinal chemistry due to their versatile reactivity. sciforum.netresearchgate.net They can serve as templates for the construction of more complex and structurally diverse molecules, particularly novel heterocyclic scaffolds that are of high interest in drug discovery. researchgate.netqub.ac.uk

Future research could explore its use in synthesizing:

Nitrogen-Containing Heterocycles : The compound is an ideal starting point for synthesizing a variety of heterocyclic systems. For example, regioselective hydrosilylation can produce multifunctional allylic amines that are precursors to ambiphilic aziridines. qub.ac.uk

Medicinally Relevant Ring Systems : Continuous flow photo-click reactions using amine-tethered substrates can generate reactive intermediates that lead to novel nitrogen-rich scaffolds like pyrazoles and previously elusive benzotriazepines. nih.gov

Peptide Isosteres : The allylic amine moiety is a key component in the synthesis of (E)-alkene peptide isosteres, which are important in developing therapeutic peptide mimetics. researchgate.netnih.gov

Table 5: Novel Chemical Scaffolds Derivable from Allylic Amine Templates

Scaffold Class Synthetic Approach Potential Application Reference
Aziridines Regioselective hydrosilylation followed by iodination-cyclization. Synthetic intermediates. qub.ac.uk
Pyrazoles/Benzotriazepines Photolysis of tethered tetrazoles (photo-click chemistry). Medicinally relevant heterocycles. nih.gov
(E)-Alkene Peptide Isosteres Hydrozirconation-transmetalation-imine addition protocols. Peptide mimetics, therapeutics. researchgate.netnih.gov
Tertiary Allylic Amines Palladium-catalyzed oxidative amination. Pharmaceutical building blocks. incatt.nl

Investigation of Stereoselective Applications

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. Since this compound is an allylic amine, developing stereoselective methods to produce specific enantiomers or diastereomers is a significant and valuable area of future research. nih.govrsc.org Chiral allylic amines are crucial structural motifs in many natural products and bioactive compounds. acs.org

Key directions for investigation include:

Asymmetric Catalysis : The development of catalytic systems that can control the stereochemistry of the final product is a major goal. This includes rhodium-catalyzed enantioselective hydroamination of allenes, which can produce α-chiral primary allylic amines with high enantioselectivity. nih.govrsc.org

Organocatalysis : Metal-free asymmetric synthesis using small organic molecules, such as chiral Brønsted acids or BINOL derivatives, offers an alternative to transition-metal catalysis for the asymmetric allylation of imines. eurekaselect.combeilstein-journals.org

C-H Amination : Advanced methods for asymmetric intermolecular allylic C-H amination are being developed. incatt.nl These reactions, catalyzed by palladium or other transition metals with chiral ligands, can directly install an amine group onto a hydrocarbon backbone with high stereocontrol. acs.orgincatt.nl This approach is particularly powerful for the late-stage functionalization of complex molecules. nih.gov

Table 6: Catalytic Systems for Stereoselective Synthesis of Allylic Amines

Catalytic System Approach Key Features Reference
Rhodium/Josiphos Asymmetric hydroamination of allenes. High regioselectivity and enantioselectivity for α-chiral amines. nih.govrsc.org
Palladium/Chiral Ligand Asymmetric allylic C-H amination. Direct functionalization of alkenes with stereocontrol. incatt.nl
Chiral BINOL Derivatives Organocatalytic allylation of imines. Metal-free, high enantioselectivities. eurekaselect.combeilstein-journals.org
CpXRh(III) Catalysis Enantioselective carboamination of dienes. Direct synthesis of chiral allylic amines with phenol (B47542) functionalities. acs.org

Q & A

Basic: What are the standard synthetic routes for 3-(4-Isopropylphenyl)prop-2-en-1-amine, and how can reaction yields be optimized?

The synthesis typically involves a Claisen-Schmidt condensation between 4-isopropylbenzaldehyde and a nitroalkane or nitrile derivative, followed by reduction of the resulting α,β-unsaturated carbonyl intermediate. Microwave-assisted synthesis (e.g., 700 W, 80°C, 6 minutes) has been shown to improve reaction efficiency and yield compared to traditional thermal methods, as demonstrated in analogous enone syntheses . Optimization strategies include adjusting solvent polarity, catalyst loading (e.g., NaOH in ethanol), and irradiation parameters for microwave-based protocols.

Advanced: How can computational methods resolve contradictions between experimental solubility data and observed biological activity?

Discrepancies may arise from aggregation effects or solvent-dependent conformational changes. Density Functional Theory (DFT) calculations can model solvation-free energies and predict solubility trends, while Molecular Dynamics (MD) simulations assess conformational stability in aqueous environments. For example, studies on structurally similar enamines used DFT to correlate π-π stacking interactions with reduced solubility, explaining deviations in bioassay results .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., vinyl protons at δ 6.2–7.5 ppm) and confirm amine functionality.
  • IR : Stretching frequencies at ~3350 cm1^{-1} (N-H) and ~1640 cm1^{-1} (C=C) validate the structure.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

SHELXL refinement (via the SHELX suite) is widely used for small-molecule crystallography. For example, in analogous enamines, hydrogen-bonding networks and torsional angles derived from SHELXL datasets clarified E/Z isomerism and amine group orientation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) quantify IC50_{50} values.
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) assess affinity.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

Systematic substitution of the isopropyl group (e.g., replacing with trifluoromethyl or morpholino groups) modulates lipophilicity and steric bulk. For example, in morpholinophenyl analogs, electron-donating substituents enhanced binding to G-protein-coupled receptors (GPCRs) by 30% compared to hydrophobic groups .

Basic: How should researchers handle instability issues during storage?

  • Storage : Under inert atmosphere (argon) at -20°C in amber vials.
  • Stabilization : Co-crystallization with ascorbic acid or inclusion in cyclodextrin complexes prevents oxidative degradation of the amine group .

Advanced: What strategies mitigate crystallographic data inconsistencies caused by hydrogen-bonding variability?

Graph set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., R22(8)R_2^2(8) rings) to identify polymorphic forms. For example, in related enamines, SHELXPRO-assisted refinement differentiated between competing H-bond networks that skewed unit cell parameters .

Basic: How do structural analogs of this compound differ in pharmacological profiles?

Halogen-substituted analogs (e.g., 4-chloro derivatives) exhibit higher cytotoxicity (IC50_{50} < 10 µM in MCF-7 cells) due to enhanced membrane permeability. Conversely, methoxy groups reduce metabolic clearance but lower receptor affinity .

Advanced: What in silico tools predict toxicity and metabolic pathways?

  • ADMET Prediction : SwissADME or ProTox-II models estimate hepatotoxicity and CYP450 interactions.
  • Metabolism : Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) identifies likely oxidation sites. For example, N-dealkylation is a major pathway predicted for tertiary amine derivatives .

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